1-(6-Chloro-2-pyrazinyl)indoline
CAS No.: 1220020-34-7
Cat. No.: VC2831222
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220020-34-7 |
|---|---|
| Molecular Formula | C12H10ClN3 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 1-(6-chloropyrazin-2-yl)-2,3-dihydroindole |
| Standard InChI | InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 |
| Standard InChI Key | YKPZAKYRTAWOBF-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl |
Introduction
The systematic identification of 1-(6-Chloro-2-pyrazinyl)indoline is established through its IUPAC nomenclature, which precisely describes its molecular structure according to standardized chemical naming conventions. This compound is registered with the Chemical Abstracts Service (CAS) under the registry number 1220020-34-7, providing a unique identifier that distinguishes it from other chemical entities in scientific literature and chemical databases . The CAS number serves as a critical reference point for researchers seeking information about this specific compound, enabling accurate cross-referencing across various chemical resources and publications. The compound's nomenclature reflects its structural composition, with "1-" indicating substitution at the nitrogen position of the indoline ring, "6-Chloro-2-pyrazinyl" specifying the nature and position of the heterocyclic substituent, and "indoline" identifying the core bicyclic structure.
Synthesis Methodologies
Cyclization Reactions
The synthesis of 1-(6-Chloro-2-pyrazinyl)indoline can be approached through various methodologies, with cyclization reactions representing a primary synthetic strategy for constructing the heterocyclic framework. These cyclization approaches often involve the formation of key carbon-nitrogen bonds that establish the connectivity between the indoline and pyrazine components of the molecule. A notable synthetic pathway may involve the reaction of appropriately functionalized indoline precursors with activated pyrazine derivatives, where the nitrogen of the indoline acts as a nucleophile in displacement reactions. The reaction conditions typically require careful control of temperature, solvent selection, and sometimes the presence of bases to facilitate the deprotonation of the indoline nitrogen and enhance its nucleophilicity in the coupling reaction.
| Compound | Core Structure | Key Substituents | Potential Biological Activities |
|---|---|---|---|
| 1-(6-Chloro-2-pyrazinyl)indoline | Indoline + Pyrazine | 6-Cl on pyrazine | Anticancer, neuroprotective, anti-inflammatory |
| Pyrazino[1,2-a]indoles | Fused indole-pyrazine | Various | Antimicrobial, enzyme inhibition |
| Tetrahydro-pyrazinoindoles | Reduced pyrazinoindole | Various | Antimicrobial (against P. aeruginosa, S. thermonitrificans) |
Current Research and Future Directions
| Therapeutic Area | Potential Mechanism | Rationale Based on Structure |
|---|---|---|
| Oncology | Kinase inhibition, Anti-proliferative activity | Heterocyclic scaffolds similar to known kinase inhibitors |
| Neurology | Modulation of neuronal signaling pathways | Indoline structure related to neuroactive compounds |
| Inflammation | Inhibition of inflammatory mediators | Similar compounds show anti-inflammatory effects |
| Antimicrobial | Inhibition of bacterial processes | Pyrazine component found in antimicrobial agents |
The development of 1-(6-Chloro-2-pyrazinyl)indoline as a therapeutic agent would require comprehensive evaluation of its pharmacokinetic properties, toxicity profile, and efficacy in relevant disease models. Medicinal chemistry optimization efforts might focus on enhancing target selectivity, improving metabolic stability, or modifying physicochemical properties to achieve optimal drug-like characteristics. The compound's unique structural features provide multiple opportunities for chemical modification, potentially enabling the fine-tuning of its biological activities for specific therapeutic applications. Furthermore, advanced drug delivery approaches, such as nanoformulations or prodrug strategies, could be explored to overcome potential limitations related to solubility, bioavailability, or tissue distribution. As research in this area advances, the integration of medicinal chemistry with emerging technologies in drug discovery and development will continue to shape the trajectory of 1-(6-Chloro-2-pyrazinyl)indoline and related compounds toward potential clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume